1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13F2NO3 and a molecular weight of 269.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzoyl group and a carboxylic acid group. It is commonly used in proteomics research applications .
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
The synthesis of 1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,4-difluorobenzoyl chloride.
Reaction Conditions: The piperidine is reacted with 2,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include bases, reducing agents, and oxidizing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzoyl)piperidine-4-carboxylic acid: This compound has chlorine atoms instead of fluorine atoms on the benzoyl group, which may result in different chemical reactivity and biological activity.
1-(2,4-Dimethylbenzoyl)piperidine-4-carboxylic acid: The presence of methyl groups instead of fluorine atoms can affect the compound’s lipophilicity and interaction with molecular targets.
1-(2,4-Difluorobenzoyl)piperidine-4-sulfonic acid: The substitution of the carboxylic acid group with a sulfonic acid group can alter the compound’s solubility and reactivity.
Properties
IUPAC Name |
1-(2,4-difluorobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c14-9-1-2-10(11(15)7-9)12(17)16-5-3-8(4-6-16)13(18)19/h1-2,7-8H,3-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLZSAUBPWBVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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